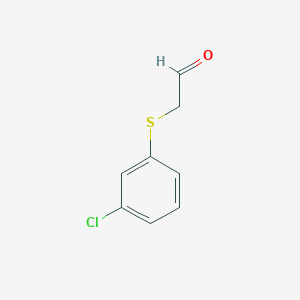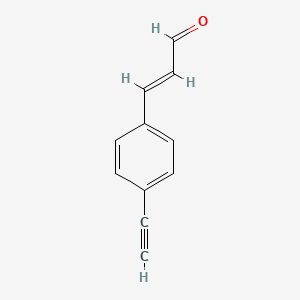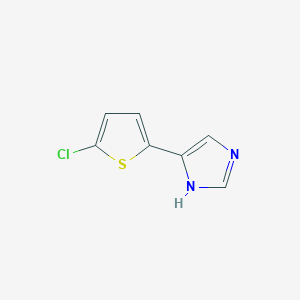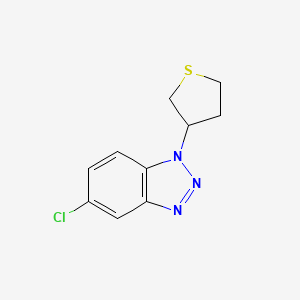![molecular formula C8H14ClNO3 B13561171 Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride is a nitrogen-containing heterocyclic compound. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, which is a characteristic structure of the 2-azabicyclo[3.2.1]octane system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride typically involves the construction of the bicyclic core through various synthetic methodologies. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through catalytic asymmetric reactions or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques to ensure efficient and scalable production. The use of biomass-derived compounds and photochemical transformations are also explored to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for catalytic asymmetric reactions, and various oxidizing and reducing agents for specific transformations. Reaction conditions often involve controlled temperatures and pressures to ensure the desired stereochemical outcomes .
Major Products: The major products formed from these reactions include various derivatives of the 2-azabicyclo[3.2.1]octane system, which can be further utilized in drug discovery and synthetic applications .
Applications De Recherche Scientifique
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride has significant potential in various scientific research fields:
Chemistry: In synthetic organic chemistry, this compound serves as a key intermediate in the total synthesis of several target molecules. Its unique structure makes it a valuable scaffold for developing new synthetic methodologies .
Biology: In biological research, the compound’s nitrogen-containing heterocycle is of interest due to its bioactive properties. It is studied for its potential interactions with biological targets and its role in various biochemical pathways .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure and pharmacological properties make it a promising candidate for developing new therapeutic agents .
Industry: In the industrial sector, the compound’s synthesis and applications are investigated for their potential to enhance the production of bioactive molecules and other valuable chemicals .
Mécanisme D'action
The mechanism of action of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- 8-azabicyclo[3.2.1]octane
- Tropane alkaloids
Comparison: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride is unique due to its specific structural features and synthetic potential. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic accessibility and pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold, for example, is central to the family of tropane alkaloids, which display a wide array of biological activities . this compound’s unique structure and synthetic versatility make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-6(9-5-8)2-3-12-8;/h6,9H,2-5H2,1H3;1H |
Clé InChI |
NOMGUBNFYJYGDN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(CCO1)NC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)



![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)



![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)


![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
